molecular formula C16H16O3 B149729 6-(1-Naphthyl)-6-oxohexanoic acid CAS No. 132104-09-7

6-(1-Naphthyl)-6-oxohexanoic acid

Cat. No.: B149729
CAS No.: 132104-09-7
M. Wt: 256.3 g/mol
InChI Key: FFLVZZUBTNDFHA-UHFFFAOYSA-N
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Description

6-(1-Naphthyl)-6-oxohexanoic acid is an organic compound that features a naphthalene ring attached to a hexanoic acid chain with a ketone functional group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{C}{6}\text{H}{11}\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{16}\text{H}_{16}\text{O}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 6-(1-Naphthyl)-6-hydroxyhexanoic acid.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

6-(1-Naphthyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-Naphthyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring and ketone functional group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-Naphthylacetic acid: Similar structure with a naphthalene ring and acetic acid chain.

    2-Naphthylacetic acid: Similar structure with a naphthalene ring and acetic acid chain at a different position.

    6-(2-Naphthyl)-6-oxohexanoic acid: Similar structure with the naphthalene ring attached at a different position.

Uniqueness: 6-(1-Naphthyl)-6-oxohexanoic acid is unique due to the specific positioning of the naphthalene ring and ketone group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-naphthalen-1-yl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(10-3-4-11-16(18)19)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLVZZUBTNDFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645318
Record name 6-(Naphthalen-1-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132104-09-7
Record name 6-(Naphthalen-1-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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